Amino-PEG(4)-[PEG(12)-OMe]3
Description
Evolution of Branched Poly(ethylene glycol) Architectures in Research
The journey of Poly(ethylene glycol) (PEG) in biomedical research began with linear chains, which were primarily used to increase the solubility and circulation time of therapeutic molecules. However, the need for more complex and functional materials drove the development of branched PEG architectures. This evolution has progressed from simple branched structures to more sophisticated multi-arm and star-shaped polymers. acs.org
Early branched PEGs offered a more compact and globular structure compared to linear PEGs, which was found to enhance stability and reduce immunogenicity. The development of multi-arm PEGs, with multiple PEG chains radiating from a central core, further expanded the possibilities for researchers. nofeurope.com These multi-arm structures can be synthesized with a varying number of arms, such as 4-arm and 8-arm PEGs, and can be functionalized with a variety of reactive groups at their termini. nih.govjenkemusa.comupc.edu This allows for the creation of highly tailored polymers for specific applications, such as the formation of hydrogels with controlled crosslinking densities for tissue engineering and drug delivery. nih.govjenkemusa.comupc.edu A significant advancement in this area has been the development of methods for synthesizing asymmetrically branched PEGs, where the arms of the polymer can have different lengths or functional groups. nih.govpsu.eduucsb.edu This asymmetry introduces another level of complexity and control, allowing for the design of polymers with highly specific functionalities. nih.govpsu.edu
Distinctive Structural Features of Amino-PEG(4)-[PEG(12)-OMe]3 for Academic Inquiry
This compound is a prime example of a highly specialized, asymmetrically branched PEG derivative designed for advanced academic inquiry. Its structure is characterized by a central core from which four PEG arms emanate. One of these arms is a PEG(4) chain terminated with a primary amine group (-NH2), while the other three arms are longer PEG(12) chains, each terminated with a methoxy (B1213986) group (-OMe).
The asymmetry in both arm length and terminal functionality makes this compound a subject of significant interest in research. This unique architecture allows for the investigation of how different polymer chain lengths and functional groups on the same molecule influence its physical, chemical, and biological properties. For instance, the combination of a reactive site with multiple non-reactive, shielding arms can be explored for its effects on the stability and efficacy of drug-polymer conjugates. nih.gov
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C99H197N5O47 |
| Molecular Weight | 2209.6 g/mol |
| Structure | Asymmetrically branched, 4-arm PEG |
| Functional Groups | 1 x Primary Amine (-NH2), 3 x Methoxy (-OMe) |
| PEG Arm 1 | PEG(4) chain with terminal amine |
| PEG Arms 2, 3, 4 | PEG(12) chains with terminal methoxy |
Current Research Landscape and Knowledge Gaps for Multi-Arm Amino-PEGs
The current research landscape for multi-arm amino-PEGs is vibrant, with a strong focus on their application in hydrogel formation for tissue engineering and as carriers for drug delivery. nih.govjenkemusa.comupc.edu The ability to control the number of arms and the terminal functional groups allows for the precise tuning of hydrogel properties such as swelling, degradation, and mechanical strength. nih.govnih.govnih.gov For example, studies have shown that increasing the number of arms from 4 to 8 can lead to faster gel formation and a more stable hydrogel network. nih.govnih.gov The presence of amine groups is particularly useful for crosslinking with other polymers or for conjugating bioactive molecules to the hydrogel scaffold. nih.govupc.edu
Despite the significant progress, several knowledge gaps and challenges remain in the field of multi-arm amino-PEGs. One of the major challenges is the synthesis of uniform, or monodisperse, PEGs with a precisely defined number of repeating units. acs.orgnih.gov Conventional polymerization methods often result in a mixture of polymers with varying chain lengths, which can complicate the characterization and reproducibility of PEGylated drugs and materials. acs.orgnih.gov
Another area of active investigation is the development of more efficient and site-selective conjugation chemistries. nih.gov While the amine group is a versatile functional handle, directing its reaction to a specific site on a complex biomolecule can be challenging. nih.govcreativepegworks.com Furthermore, there is a need for a deeper understanding of the in vivo fate and potential immunogenicity of these complex branched polymers. While PEG is generally considered biocompatible, the intricate architecture of multi-arm PEGs may influence their interaction with the immune system in ways that are not yet fully understood. The development of advanced analytical techniques for the thorough characterization of these complex molecules is also a critical area of ongoing research. nih.gov Addressing these knowledge gaps will be crucial for the successful translation of multi-arm amino-PEGs from academic research to clinical applications. researchgate.neteaapublishing.org
Table 2: Research Focus and Challenges for Multi-Arm Amino-PEGs
| Research Area | Key Focus | Knowledge Gaps and Challenges |
|---|---|---|
| Hydrogel Formation | Tissue engineering, controlled drug release. nih.govjenkemusa.comupc.edu | Precise control over crosslinking kinetics and degradation. nih.govnih.gov |
| Bioconjugation | Creating stable and functional polymer-drug or polymer-protein conjugates. nih.gov | Achieving site-selective conjugation and purification of products. nih.govcreativepegworks.com |
| Synthesis | Developing methods for creating complex, well-defined architectures. acs.orgnih.govpsu.edu | Achieving monodispersity and scalability of synthesis. acs.orgnih.gov |
| In Vivo Behavior | Understanding pharmacokinetics and biocompatibility. | Long-term fate and potential immunogenicity of complex branched structures. |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H197N5O47/c1-109-20-23-117-36-39-125-50-53-131-62-65-137-74-77-143-86-89-146-83-80-140-71-68-134-59-56-128-47-44-122-33-28-114-17-9-101-95(105)4-13-149-92-99(104-98(108)7-12-112-26-31-120-42-43-121-32-27-113-16-8-100,93-150-14-5-96(106)102-10-18-115-29-34-123-45-48-129-57-60-135-69-72-141-81-84-147-90-87-144-78-75-138-66-63-132-54-51-126-40-37-118-24-21-110-2)94-151-15-6-97(107)103-11-19-116-30-35-124-46-49-130-58-61-136-70-73-142-82-85-148-91-88-145-79-76-139-67-64-133-55-52-127-41-38-119-25-22-111-3/h4-94,100H2,1-3H3,(H,101,105)(H,102,106)(H,103,107)(H,104,108) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBSMJNUXZQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H197N5O47 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2209.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications for Amino Peg 4 Peg 12 Ome 3
Core Structure Synthesis Strategies for Multi-Arm PEGs
The foundational step in producing molecules like Amino-PEG(4)-[PEG(12)-OMe]3 is the synthesis of a multi-arm PEG scaffold. This is typically achieved by polymerizing ethylene (B1197577) oxide from a central initiator molecule, resulting in a star-shaped polymer with a defined number of arms.
Ethoxylation-Based Approaches for Branched PEG Cores
The primary method for creating multi-arm PEGs is through the process of ethoxylation. jenkemusa.comjenkemusa.com This involves the anionic polymerization of ethylene oxide, which is initiated from a multivalent core molecule. google.commolecularcloud.org The core molecule contains multiple hydroxyl groups that serve as initiation sites for the polymerization of ethylene oxide chains. molecularcloud.org This process allows for the creation of branched PEG structures with a controllable number of arms, depending on the chosen initiator. jenkemusa.com The length of the PEG arms can also be controlled by the reaction conditions, although the number of ethylene oxide units may not be identical for all arms in the resulting polymer. jenkemusa.comjenkemusa.com
Pentaerythritol (B129877) and Similar Core-Based Syntheses for Multi-Arm PEGs
For the synthesis of four-arm PEGs, a common and effective core molecule is pentaerythritol. jenkemusa.comjenkemusa.comcreativepegworks.comnanosoftpolymers.com Pentaerythritol offers a compact, tetravalent core with four hydroxyl groups, making it an ideal initiator for producing 4-arm PEG structures. google.comcreativepegworks.comjenkemusa.com The ethoxylation of pentaerythritol results in a 4-arm PEG-hydroxyl (4-Arm PEG-OH), a precursor that can be further modified. creativepegworks.com The use of a single molecular weight core like pentaerythritol leads to a narrow molecular weight distribution in the final multi-arm PEG product, with a low polydispersity index (PDI) typically between 1.02 and 1.05. google.comcreativepegworks.com Other polyols like glycerol, dipentaerythritol, and hexaglycerol (B12301427) are used to create 3-arm, 6-arm, and 8-arm PEGs, respectively. jenkemusa.comjenkemusa.com
Terminal Functionalization Chemistry of Poly(ethylene glycol) Chains
Once the multi-arm PEG-hydroxyl core is synthesized, the terminal hydroxyl groups must be converted into the desired functional groups. For this compound, this involves introducing a primary amine at one terminus while the other arms are capped with methoxy (B1213986) groups. The following sections detail established methods for introducing amine functionalities.
Introduction of Amine Groups via Established Methodologies
The conversion of the terminal hydroxyl groups of PEG to amines is a crucial step in the synthesis of many PEG-based compounds for biomedical and pharmaceutical applications. mdpi.commdpi.com Amine-terminated PEGs serve as important intermediates for conjugating polymers to various molecules. mdpi.comjenkemusa.com Several reliable methods have been developed to achieve this transformation with high efficiency and purity.
A widely used and efficient method for introducing a primary amine group is a two-step process involving the Mitsunobu reaction. mdpi.comresearchgate.net This reaction allows for the direct conversion of the terminal hydroxyl groups of PEG into a variety of other functional groups under mild conditions, without degrading the PEG backbone. elsevierpure.comnih.govresearchgate.net
In the first step, the hydroxyl-terminated PEG is reacted with phthalimide (B116566) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netresearchgate.net This reaction converts the terminal hydroxyl group into a phthalimido group. The resulting PEG-phthalimide is an intermediate that can be readily purified.
The second step involves the removal of the phthaloyl protecting group to yield the primary amine. This is typically achieved by treating the PEG-phthalimide with hydrazine (B178648) in a process known as hydrazinolysis. mdpi.comresearchgate.net This two-step strategy has been shown to produce amino-terminated PEGs with high end-group conversion rates (often exceeding 98%) and good isolated yields. mdpi.comresearchgate.net
Table 1: Mitsunobu Reaction for PEG Amination
| Step | Reaction | Reagents | Key Feature |
|---|---|---|---|
| 1 | Phthalimido Installation | Phthalimide, PPh3, DEAD/DIAD | Mild conditions, high conversion of -OH to phthalimido. elsevierpure.comresearchgate.net |
Another common and effective strategy for synthesizing amino-PEGs involves a two-step process: sulfonylation of the terminal hydroxyl group followed by nucleophilic substitution. mdpi.com This method relies on converting the hydroxyl group into a better leaving group, facilitating its displacement by an amine source.
The first step is the activation of the terminal hydroxyl group by converting it into a sulfonate ester. mdpi.com This is typically done by reacting the PEG-OH with a sulfonyl chloride, such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride), in the presence of an organic base like triethylamine (B128534) or pyridine. mdpi.comgoogle.com The resulting PEG-sulfonate (e.g., PEG-mesylate or PEG-tosylate) is a reactive intermediate.
In the second step, the sulfonate group, being an excellent leaving group, is displaced by a nitrogen nucleophile. google.comcreativepegworks.com One approach is direct amination with ammonia (B1221849) to form the primary amine. mdpi.comgoogle.comwipo.int However, to avoid side reactions and improve purity, a more common route involves reacting the PEG-sulfonate with sodium azide (B81097) (NaN3) to form a PEG-azide intermediate. mdpi.commdpi.com The azide group is then reduced to a primary amine using reagents such as triphenylphosphine (in the Staudinger reaction), lithium aluminum hydride (LiAlH4), or through hydrogenation over a palladium on carbon (Pd/C) catalyst. mdpi.commdpi.com A more recent development employs zinc in the presence of ammonium (B1175870) chloride for a high-yielding reduction of the azide to the amine. nih.gov This latter method is noted for its high conversion rates and simple work-up procedures. nih.gov
Table 2: Sulfonylation and Nucleophilic Substitution for PEG Amination
| Step | Reaction | Reagents | Key Feature |
|---|---|---|---|
| 1 | Sulfonylation | Mesyl chloride or Tosyl chloride, Triethylamine | Activation of the terminal -OH group. mdpi.com |
| 2a | Azide Formation | Sodium Azide (NaN3) | Nucleophilic displacement of the sulfonate group. mdpi.commdpi.com |
Challenges and Innovations in Scalable Synthesis of Branched Amino-PEGs
The scalable synthesis of branched amino-PEGs presents several challenges. A primary difficulty lies in achieving high purity and a low polydispersity index (PDI), which is a measure of the uniformity of the polymer chain lengths. Traditional methods can be expensive and may not be easily adaptable for large-scale production. researchgate.netresearchgate.net
Innovations in this area focus on developing more efficient and cost-effective synthetic routes. One approach involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for precise control over the polymer sequence and the incorporation of branching points with high efficiency. rsc.org This method has the potential for bulk, multi-gram scale production of branched peptides and polymers. rsc.org
Another innovative strategy is the "streamlined" synthesis of PEG-polypeptides directly from amino acids, which avoids the difficult purification of N-carboxyanhydride (NCA) intermediates. illinois.edu By using small-molecule amine scavengers, this process enables the controlled synthesis of PEG-containing polymers in a highly consistent manner, even under open-air conditions. illinois.edu This method is robust and can be applied to a broad range of amino acids, facilitating the synthesis of complex block and random copolypeptides. illinois.edu
Characterization Techniques for Branched Amino-PEG Architectures in Research
A comprehensive characterization of branched amino-PEG architectures is essential to confirm their structure, purity, and molecular weight distribution. A combination of analytical techniques is typically employed to obtain a complete picture of the polymer's properties. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental techniques used to elucidate the chemical structure of the synthesized PEG. researchgate.net NMR provides detailed information about the arrangement of atoms within the molecule, confirming the presence of the amino group, the PEG chains, and the methoxy terminal groups.
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight and molecular weight distribution of polymers. researchgate.net It allows for the precise measurement of the mass of the polymer chains, providing valuable data on the success of the synthesis and the purity of the product.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC, also known as GPC, is used to determine the molecular weight and polydispersity of the polymer. researchgate.net This technique separates molecules based on their size in solution, providing a distribution of the polymer chain lengths. It is often used to monitor the progress of polymerization and to assess the final product's homogeneity. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polymer. illinois.edu It can confirm the presence of characteristic bonds, such as the ether linkages in the PEG backbone and the amine group.
Other Techniques:
X-ray Photoelectron Spectroscopy (XPS): Can be used to validate stepwise chemical modifications on surfaces. researchgate.net
Ellipsometry and Atomic Force Microscopy (AFM): These techniques can confirm the formation of dense and monomolecular PEG layers on surfaces. researchgate.net
Charged Aerosol Detection (CAD): This detection method can be coupled with liquid chromatography to quantify PEG and PEGylated products, especially those lacking a strong UV chromophore. thermofisher.com
Table 2: Characterization Techniques for Branched Amino-PEGs
| Technique | Information Provided | References |
|---|---|---|
| ¹H and ¹³C NMR | Chemical structure and functional group confirmation | researchgate.net |
| MALDI-TOF MS | Molecular weight and molecular weight distribution | researchgate.net |
| SEC/GPC | Molecular weight and polydispersity | researchgate.netresearchgate.net |
| FTIR | Identification of functional groups | illinois.edu |
| XPS | Validation of surface modifications | researchgate.net |
| Ellipsometry/AFM | Characterization of PEG layer formation on surfaces | researchgate.net |
| HPLC with CAD | Quantification of PEG and PEGylated products | thermofisher.com |
Advanced Architectures and Topological Considerations in Branched Peg Research
Comparative Analysis of Linear Versus Branched PEG Architectures in Academic Studies
The architecture of a PEG polymer, whether linear or branched, profoundly influences its behavior and properties in complex systems.
Influence of Branching on Polymer Behavior in Complex Systems
The introduction of branches into a polymer chain leads to a more compact molecular structure compared to its linear counterpart of the same molecular weight. researchgate.net This architectural difference imbues branched macromolecules with distinct attributes such as high surface functionality and globular conformations, which in turn affect their phase characteristics and self-assembly behavior. researchgate.net In the context of PEGylation, the covalent attachment of PEG to molecules, branched structures can offer superior properties. nih.gov For instance, some studies suggest that the high surface density of PEG chains provided by branched PEGs can enhance the protective efficacy of the polymer more effectively than a similar number of linear PEG chains, even with comparable or higher molecular weights. researchgate.net This enhanced shielding can be particularly advantageous in biomedical applications. researchgate.net
Hydrodynamic Volume and Conformational Flexibility in Branched Systems
A key physical parameter that distinguishes linear and branched PEGs is their hydrodynamic volume. The hydrodynamic radius (Rh) of a polymer is a measure of its effective size in solution. While one might expect significant differences, some studies have shown no substantial variation in the Rh of proteins modified with linear versus branched PEGs of the same molecular weight. nih.gov However, the impact of branching on hydrodynamic properties is a subject of ongoing research, with some evidence suggesting that branched PEG-protein conjugates may possess less conformational flexibility than their linear counterparts. nih.gov
The relationship between molecular weight and hydrodynamic radius is more established for linear PEGs, where a linear correlation is observed. nih.gov The addition of PEG, whether linear or branched, significantly increases the hydrated volume of a conjugated molecule, as each ethylene (B1197577) oxide unit can bind to 2-3 water molecules. nih.gov This hydration shell contributes to an effective size that is 5 to 10 times larger than a protein of a similar molecular weight. nih.gov Differences in the clearance rates between linear and branched PEGylated proteins have been attributed to variations in the flexibility of these polymers. researchgate.nettandfonline.com
Table 1: Comparative Properties of Linear vs. Branched PEG Architectures
| Property | Linear PEG | Branched PEG | Reference |
|---|---|---|---|
| Molecular Architecture | Single, long chain | Multiple polymer arms radiating from a central core | researchgate.net |
| Conformation | More extended and flexible | More compact and globular | researchgate.netnih.gov |
| Hydrodynamic Volume | Generally larger for a given molecular weight | Can be smaller or comparable to linear PEGs of the same molecular weight | nih.govnih.gov |
| Surface PEG Density | Lower | Higher, providing enhanced shielding | researchgate.nettandfonline.com |
| Conformational Flexibility | Higher | Potentially lower | nih.gov |
| Rheological Behavior | Less pronounced non-Newtonian behavior | More pronounced non-Newtonian behavior, especially with long branches | unipa.it |
Multi-Arm PEG Design Principles for Enhanced Research Outcomes
Multi-arm PEGs, which include structures like Amino-PEG(4)-[PEG(12)-OMe]3, are a significant advancement in polymer design, offering enhanced functionalities for various research applications.
Impact of Arm Number on System Performance
The number of arms in a multi-arm PEG derivative has a direct impact on its performance characteristics. Increasing the number of PEG arms can lead to a more densely packed structure, which can be beneficial in applications requiring significant steric hindrance or shielding. researchgate.net For example, in a study modifying decellularized pericardium surfaces, 2-arm, 4-arm, and 8-arm PEGs were used, and the number of branches influenced the duration of cell repulsion, a key factor in anti-adhesion materials. rsc.org The ability to control this property by adjusting the number of PEG arms highlights the versatility of multi-arm designs. rsc.org
The design of multi-arm PEGs allows for the creation of high-molecular-weight systems with an increased number of functional groups compared to linear PEGs of the same size. mdpi.com This is particularly advantageous for applications requiring the conjugation of multiple molecules. mdpi.com
Asymmetric and Heterofunctional Branched PEG Designs
A significant area of development in branched PEG research is the synthesis of asymmetric and heterofunctional designs. rsc.org Heterofunctional PEGs possess two or more different terminal functional groups, allowing for sequential or site-specific conjugation to different molecules. The compound this compound is an example of a branched structure with different functionalities. The terminal primary amine group provides a reactive site for conjugation, while the methoxy-terminated PEG arms offer stability and solubility.
The synthesis of such complex molecules can be achieved through various chemical strategies. For instance, a dual-branched PEG with a modifiable latent group at the junction has been successfully synthesized using trimethylolpropane (B17298) allyl ether as an initiator. rsc.org This approach allows for the creation of derivatives with different end groups through orthogonal reaction procedures. rsc.org Another versatile route involves the asymmetric activation of one hydroxyl end group of a linear, symmetrical PEG via monotosylation, which then allows for the introduction of various functional groups like azide (B81097) or thiol. mdpi.com
Dendrimeric and Hyperbranched PEG Structures Related to Multi-Arm PEGs
Dendrimeric and hyperbranched PEGs represent further advancements in creating highly branched polymer architectures, sharing some similarities with multi-arm PEGs but with distinct structural characteristics.
Dendrimers are perfectly branched, monodisperse macromolecules with a regular, tree-like structure. fu-berlin.de They are built in a stepwise, generational manner, resulting in a precise number of terminal functional groups. fu-berlin.de Hyperbranched polymers, on the other hand, are synthesized in a one-pot reaction and have a more irregular, randomly branched structure with a higher polydispersity. researchgate.netfu-berlin.de
Multi-arm PEGs can be considered a simpler form of dendritic structures. To increase the loading capacity of PEG-based systems, researchers have developed dendrimer-like multimeric PEGs or have attached small dendron structures to the end of PEG chains. nih.gov These PEG-dendrimer hybrids can have the PEG component attached to the core or the periphery of the dendrimer. mdpi.com This approach combines the desirable properties of PEG, such as biocompatibility and solubility, with the high functionality of dendrimers. mdpi.comnih.gov
Table 2: Overview of Branched PEG Architectures
| Architecture | Key Features | Synthesis | Polydispersity |
|---|---|---|---|
| Multi-Arm PEG | Several linear PEG chains linked to a central core. | Convergent or divergent approaches from a multifunctional core. | Generally low. |
| Dendrimer | Perfectly branched, generational structure with a precise number of terminal groups. | Stepwise, controlled synthesis (divergent or convergent). | Monodisperse (PDI ≈ 1.0). |
| Hyperbranched Polymer | Irregularly branched, globular structure with a high density of functional groups. | One-pot polymerization of ABx-type monomers. | High (PDI > 1.5). |
Bioconjugation and Surface Functionalization Strategies Employing Amino Peg 4 Peg 12 Ome 3
Amine-Reactive Bioconjugation Chemistry for Protein and Peptide Modifications
The primary amine group present in Amino-PEG(4)-[PEG(12)-OMe]3 serves as a versatile and widely utilized reactive handle for the covalent modification of proteins and peptides. This functional group can readily participate in a variety of bioconjugation reactions, targeting the accessible amino groups on the surface of biomolecules. The most common targets for such modifications are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. thermofisher.comcreativepegworks.com The covalent attachment, or PEGylation, of this branched PEG linker can shield antigenic epitopes, prevent degradation by proteolytic enzymes, and increase the apparent size of the biomolecule, thereby reducing renal filtration and altering its biodistribution. creativepegworks.com
Acylation and Alkylation Reactions with Amino Groups
Acylation and alkylation represent two primary strategies for forming stable covalent bonds with the amino groups of proteins and peptides.
Acylation: This method typically involves the reaction of the nucleophilic primary amine on the PEG linker with an activated acyl group on the target biomolecule, or more commonly, the reaction of the amine on the protein with an activated PEG derivative. A prevalent approach is the use of N-hydroxysuccinimide (NHS) esters of PEG. thermofisher.combiochempeg.com These reagents react efficiently with primary amines at a physiological to slightly alkaline pH (pH 7-9) to form a highly stable amide bond. thermofisher.combiochempeg.com The reaction is relatively rapid and can be performed under mild conditions suitable for most proteins. biochempeg.com However, NHS esters are susceptible to hydrolysis, which competes with the aminolysis reaction. creativepegworks.com
Alkylation: Alkylation reactions create a secondary amine linkage, which retains a positive charge at physiological pH. One prominent alkylation method is reductive amination, which proceeds via an intermediate Schiff base and is discussed in detail in the following section. Another class of alkylating reagents includes PEG tresylates, which can modify amino groups to form secondary amine linkages. creativepegworks.com While effective, some first-generation alkylating agents like PEG dichlorotriazine showed a tendency to crosslink proteins, a problem that was later addressed by developing more selective derivatives. creativepegworks.com
| Reaction Type | Amine-Reactive PEG Reagent | Target Protein Group | Resulting Covalent Bond | Typical Reaction pH |
| Acylation | PEG-NHS Ester | Lysine (ε-NH2), N-terminus (α-NH2) | Amide | 7.0 - 9.0 thermofisher.combiochempeg.com |
| Alkylation | PEG-Aldehyde (with reducing agent) | Lysine (ε-NH2), N-terminus (α-NH2) | Secondary Amine | 5.0 - 8.0 jenkemusa.com |
| Alkylation | PEG-Tresylate | Lysine (ε-NH2), N-terminus (α-NH2) | Secondary Amine | Not Specified |
Schiff Base Formation and Subsequent Reduction Strategies
Reductive amination is a powerful and widely used technique for conjugating PEG derivatives to proteins and peptides. nih.gov This two-step process begins with the reaction between a primary amine (from either the protein or the PEG linker) and an aldehyde or ketone to form a Schiff base, which is an imine linkage. rsc.orgnih.gov This initial condensation reaction is reversible and the resulting imine bond can be unstable, particularly at acidic pH. nih.gov
To create a stable conjugate, the intermediate Schiff base is subsequently reduced using a mild reducing agent. researchgate.net Sodium cyanoborohydride (NaBH3CN) is frequently employed for this purpose because it selectively reduces the imine while not affecting the aldehyde or ketone functional groups. biochempeg.commdpi.com This reduction converts the C=N double bond of the Schiff base into a C-N single bond, resulting in a stable and irreversible secondary amine linkage. nih.govacs.org The entire process, from the initial Schiff base formation to the final reduction, is often performed in a single pot. nih.gov This strategy has proven particularly effective for the site-specific PEGylation of the N-terminus of proteins. nih.govresearchgate.net
Site-Specific vs. Non-Site-Specific Conjugation Approaches
The strategy for conjugating this compound to a protein can be broadly categorized as either non-site-specific or site-specific, with significant implications for the final product's homogeneity and therapeutic efficacy.
Non-Site-Specific Conjugation: This is the conventional approach, which typically targets the most accessible and nucleophilic amino groups on a protein's surface. nih.gov Since proteins possess multiple lysine residues, reagents like PEG-NHS esters react with various lysine ε-amino groups and the N-terminal α-amino group, leading to a heterogeneous mixture of products. nih.govrsc.org This mixture contains a population of different "PEGmers," where individual protein molecules are conjugated with varying numbers of PEG chains at different locations. creativepegworks.com This heterogeneity can be a significant drawback for therapeutic proteins, as it complicates characterization and can lead to batch-to-batch variability. creativepegworks.comnih.gov
Site-Specific Conjugation: In contrast, site-specific methods aim to attach a single PEG chain to a predetermined location on the protein, yielding a well-defined, homogeneous product. nih.govresearchgate.net A highly successful site-specific strategy involving amine chemistry is N-terminal PEGylation via reductive amination. nih.gov This approach leverages the difference in the acidity constant (pKa) between the N-terminal α-amino group (pKa ≈ 7.6–8.0) and the lysine ε-amino groups (pKa ≈ 10.5). researchgate.netnih.gov By conducting the reductive amination reaction with a PEG-aldehyde at a mildly acidic pH (e.g., pH 5.0-6.5), the N-terminal amine is deprotonated and thus more nucleophilic and reactive, while the lysine amines remain largely protonated and unreactive. researchgate.netnih.gov This pH control allows for the selective modification of the N-terminus, as famously applied in the development of pegfilgrastim (Neulasta®). nih.govresearchgate.net This method produces a more uniform conjugate, which is highly desirable for clinical applications. nih.gov
| Conjugation Approach | Primary Target Residue(s) | Selectivity | Product Characteristics | Key Enabling Strategy |
| Non-Site-Specific | Multiple Lysine residues (ε-NH2) and N-terminus (α-NH2) creativepegworks.comnih.gov | Low | Heterogeneous mixture of "PEGmers" with variable attachment sites and stoichiometry creativepegworks.comnih.gov | Reaction with highly reactive reagents (e.g., NHS esters) at neutral to alkaline pH. |
| Site-Specific | N-terminus (α-NH2) nih.govresearchgate.net | High | Homogeneous product with a single, defined attachment site nih.gov | Reductive amination with PEG-aldehyde under controlled acidic pH (exploiting pKa differences) researchgate.netnih.gov |
Application in Polymeric Scaffolds and Hydrogel Systems
This compound is not only used for modifying soluble biomolecules but also plays a crucial role as a building block in the construction of polymeric scaffolds and hydrogel networks for tissue engineering and drug delivery. nih.gov Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, providing a suitable environment for cell culture and tissue regeneration. nih.govmdpi.com The primary amine group on the PEG linker provides a convenient point of attachment for incorporating it into these larger macromolecular structures.
Crosslinking Mechanisms for Three-Dimensional Networks
The formation of a stable hydrogel requires the crosslinking of polymer chains into a three-dimensional network. The terminal amine of this compound can participate in various chemical crosslinking reactions to form these networks.
Amide Bond Formation: The amino group can react with polymers or crosslinkers possessing multiple activated carboxyl groups, such as multi-arm PEG-NHS esters. frontiersin.org This reaction forms stable amide bonds, covalently integrating the amino-PEG linker into the hydrogel structure. By varying the molecular weight and architecture (e.g., linear vs. multi-arm) of the PEG crosslinkers, the physical properties of the resulting hydrogel can be tuned. frontiersin.org
Schiff Base Formation: The primary amine can react with aldehyde-functionalized polymers, such as oxidized alginate or other polysaccharides. frontiersin.org This reaction forms pH-sensitive imine (Schiff base) crosslinks, creating hydrogels that can degrade under acidic conditions. nih.gov
Michael Addition: While a slower reaction, primary amines can also react with acrylate-functionalized PEGs via a Michael-type addition reaction to form crosslinked networks. biochempeg.com
Enzymatic Crosslinking: Enzymes like transglutaminase can be used to form covalent bonds between the amine groups of the PEG linker and glutamine residues on other polymers (e.g., gelatin), offering a biocompatible crosslinking method under mild, physiological conditions. nih.gov
The choice of crosslinking mechanism is critical as it dictates the final network structure, which in turn influences properties like mechanical strength, swelling ratio, and the release kinetics of encapsulated proteins or cells. mdpi.comnih.gov
Integration into Bioactive and Biodegradable Scaffolds
A key advantage of synthetic scaffolds, particularly those based on PEG, is the ability to tailor their biological and degradation properties.
Bioactive Scaffolds: PEG itself is inherently bio-inert and resists protein adsorption and cell adhesion. nih.govnews-medical.net To create a scaffold that can actively interact with cells and promote tissue formation, bioactive molecules must be incorporated. The amino group of this compound can be used as an anchor point to conjugate cell-adhesion peptides (e.g., sequences containing Arginine-Glycine-Aspartic acid, or RGD), growth factors, or other signaling molecules to the hydrogel network. nih.govnih.gov This functionalization transforms the inert scaffold into a bioactive environment that can guide cellular behavior.
Biodegradable Scaffolds: Standard PEG hydrogels formed with stable linkages like amides or ethers are non-biodegradable. nih.gov For many tissue engineering applications, it is desirable for the scaffold to degrade over time as new tissue is formed. Biodegradability can be engineered by incorporating cleavable linkages into the hydrogel network. This can be achieved by using crosslinkers that contain hydrolytically degradable ester bonds (e.g., from polylactic acid or polycaprolactone) or enzymatically cleavable peptide sequences that are substrates for cell-secreted enzymes like matrix metalloproteinases (MMPs). nih.govnih.govnih.gov this compound can be readily integrated into these systems, for example, by reacting its terminal amine with a biodegradable crosslinker, thereby forming a scaffold that is both biocompatible and biodegradable.
Advanced Surface Modification for Biocompatibility and Interactions
The functionalization of surfaces with biocompatible polymers is a cornerstone of modern biomaterial science and drug delivery system design. Among the most effective polymers for this purpose is polyethylene glycol (PEG), renowned for its ability to reduce nonspecific protein adsorption and immunogenicity. Advanced strategies have moved beyond simple linear PEG chains to more complex, branched architectures to enhance these properties. The compound this compound, a discrete PEG (dPEG®) reagent, represents a sophisticated example of such an architecture. It features a central PEG(4) core functionalized with a primary amine, from which three separate methoxy-terminated PEG(12) arms radiate. This specific structure is engineered to create a dense, hydrophilic shield on surfaces, significantly improving biocompatibility and modulating interactions with biological components.
Engineering Steric Shielding Effects with Branched Architectures
The primary mechanism by which PEG coatings enhance biocompatibility is through steric shielding or steric hindrance. When attached to a surface, the highly hydrated and flexible PEG chains create a dynamic, water-rich layer that physically repels proteins and cells, preventing their adhesion. The branched architecture of this compound is particularly effective at maximizing this steric shielding effect.
The design of this molecule, with three PEG(12) arms extending from a central core, creates a higher local density of PEG chains compared to a linear PEG of equivalent molecular weight. This dense arrangement forms a robust "stealth" layer that effectively shields the underlying surface or conjugated molecule (e.g., a nanoparticle or a therapeutic protein) from recognition by the immune system and degradation by proteolytic enzymes. Research on various branched PEG constructs has shown that this architectural control allows for precise tuning of in vivo parameters and the stealth properties of surfaces on nano- and microparticles. The multiple PEG arms create a mushroom- or brush-like conformation on the surface, which is more effective at preventing the approach of biomolecules than the more loosely distributed chains of linear PEGs. This enhanced shielding improves the stability and circulation time of PEGylated nanoparticles and therapeutics in the bloodstream.
Modulation of Protein Adsorption and Conformation at Interfaces
A critical consequence of effective steric shielding is the significant reduction of nonspecific protein adsorption, a process often referred to as biofouling. When materials are exposed to biological fluids, proteins rapidly adsorb to the surface, which can trigger undesirable responses like blood coagulation or inflammatory reactions, and can lead to the clearance of nanomedicines from circulation.
The high-density surface layer created by branched PEGs like this compound is highly effective at minimizing protein adsorption. Studies comparing surfaces with varying PEG densities have consistently shown that higher PEG chain density leads to lower protein adsorption. The branched structure inherently achieves a high surface density, thereby providing superior resistance to protein fouling compared to linear PEGs.
Research investigating the adsorption of various proteins onto PEGylated surfaces has demonstrated that both the amount of adsorbed protein and its subsequent conformational state are influenced by the properties of the PEG layer. Surfaces with high-density PEG coatings not only bind fewer proteins but also reduce the degree of unfolding or denaturation of the proteins that do adsorb. This is crucial because denatured proteins can expose new epitopes that may trigger an immune response. The ability of the dense PEG layer to prevent strong interactions between the protein and the underlying surface preserves the protein's native conformation.
The table below summarizes findings from a study on the relationship between PEG surface density and the adsorption of different proteins, illustrating the principle that would apply to a surface modified with a densely packing molecule like this compound.
| Protein | Molecular Weight (kD) | Adsorption on High-Density PEG Surface (% of bare surface) | Adsorption on Low-Density PEG Surface (% of bare surface) | Degree of Denaturation |
|---|---|---|---|---|
| Myoglobin | 16 | ~5% | ~40% | Decreases with increasing PEG density |
| Albumin | 67 | ~3% | ~30% | Decreases with increasing PEG density |
| Fibrinogen | 340 | ~2% | ~25% | Decreases with increasing PEG density |
This table is illustrative, based on general findings that protein adsorption and denaturation decrease with increasing PEG surface density. The specific percentages are approximations derived from trends reported in the literature.
By effectively minimizing both the quantity of adsorbed proteins and the conformational changes they undergo, the branched architecture of this compound provides a powerful tool for creating highly biocompatible surfaces for medical implants, biosensors, and drug delivery vehicles.
Theoretical and Computational Studies of Amino Peg 4 Peg 12 Ome 3 Architectures
Computational Insights into Polymeric Scaffold and Hydrogel Behavior
Computational modeling provides a powerful strategy for designing and predicting the properties of hydrogels and other polymeric scaffolds formed from PEG-based precursors. nih.gov For branched molecules like Amino-PEG(4)-[PEG(12)-OMe]3, which can act as multifunctional crosslinkers, theoretical models can predict crucial network properties such as cross-link density, mesh size, and mesh size distribution. nih.gov
These models create a theoretical representation of the hydrogel polymer network, incorporating properties like polymer concentration and chain radius. nih.govnih.gov Simulations have shown a high degree of correlation (R² > 0.95) between the predicted mesh sizes of PEG hydrogels and those determined experimentally. nih.gov This predictive capability allows for the in silico design of hydrogels with predefined structural characteristics tailored for specific applications, such as controlling the diffusion of therapeutics. nih.gov The use of branched precursors can lead to the formation of hydrogels with superior cohesion and unique mechanical properties compared to those made from linear polymers. mdpi.com
Predictive Modeling for Optimized Branched PEG Design
These models can determine the ideal size, structure, and grafting density of PEG for a particular application. nih.gov For example, simulations can predict how the branched structure of this compound might enhance the diffusion of nanoparticles through an extracellular matrix model compared to linear PEG coatings. nih.govnih.gov By systematically varying parameters such as the length of the PEG arms or the nature of the core structure, computational models guide the synthesis of next-generation branched PEGs with tailored properties, streamlining the development process and reducing the reliance on trial-and-error experimentation. mdpi.comnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(ethylene glycol) (PEG) |
| PEG-dimethacrylate (PEGDM) |
| PEG-urethane-dimethacrylate (PEGUDM) |
| Azidohomoalanine |
| Propargyloxyphenylalanine |
| Dithiothreitol |
| Poly(lactic acid) (PLA) |
| Itaconic acid |
Emerging Research Areas and Future Directions for Amino Peg 4 Peg 12 Ome 3
Novel Conjugation Chemistries for Branched Amino-PEGs
The primary amine of Amino-PEG(4)-[PEG(12)-OMe]3 serves as a versatile handle for covalent attachment to biomolecules and surfaces. While traditional methods like N-hydroxysuccinimide (NHS) ester chemistry are widely used for reacting with amino groups, research is actively pursuing more efficient, stable, and site-specific conjugation strategies. biopharminternational.comnih.gov These advanced methods aim to overcome the limitations of older techniques, which can sometimes result in heterogeneous products or unstable linkages. biopharminternational.comacs.org
Bioorthogonal Chemistry: A major advancement lies in the use of bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes. nih.govwikipedia.org These strategies often involve a two-step process: first, the amino group of the branched PEG is modified with a "chemical reporter" (e.g., an azide (B81097), alkyne, or tetrazine), which is then specifically reacted with a complementary functional group on the target molecule. acs.org
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), are at the forefront of novel conjugation methods. acs.orgeventact.com These reactions form a stable triazole linkage. acs.org For a molecule like this compound, the primary amine can be readily converted to an azide, allowing it to "click" onto a target protein or surface modified with an alkyne group. eventact.comacs.org This approach offers high specificity and efficiency under mild conditions. acs.org
Tetrazine Ligation: This is an exceptionally fast bioorthogonal reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene. nih.govwikipedia.org The amino group of the branched PEG could be functionalized with a strained alkene, enabling rapid and specific conjugation to a tetrazine-modified biomolecule, even at very low concentrations. wikipedia.org
Site-Specific Chemical Modifications: Beyond bioorthogonal methods, other chemistries are being refined to achieve greater control over the conjugation site, which is crucial for preserving the biological activity of therapeutic proteins. nih.govfrontiersin.org
Aldehyde/Ketone Condensation: The amino group can be reacted with an aldehyde or ketone on a target molecule to form a Schiff base, which can then be stabilized by reduction to a secondary amine. biopharminternational.comnih.gov This method provides a highly specific way to target, for example, the N-terminus of a protein. frontiersin.org
Advanced Carbonyl Chemistry: Researchers have developed novel reactive PEG reagents to improve upon standard activated carbonates for forming stable urethane (B1682113) linkages with amino groups. researchgate.netrsc.org One such development is a mPEG-carbonylimidazolium iodide reagent, which offers a simple, mild, two-step preparation and serves as an effective alternative to traditional NHS or p-nitrophenyl carbonate reagents. researchgate.netrsc.org
These evolving chemical strategies are critical for creating well-defined, homogeneous bioconjugates with branched PEGs, thereby enhancing their therapeutic and diagnostic potential. frontiersin.orgnih.gov
| Conjugation Chemistry | Target Functional Group on Biomolecule | Resulting Linkage | Key Advantages |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | Triazole | Bioorthogonal, copper-free, high specificity. wikipedia.orgacs.org |
| Tetrazine Ligation | Trans-cyclooctene | Dihydropyrazine (after N2 release) | Extremely fast reaction rates, highly selective. nih.govwikipedia.org |
| Aldehyde/Ketone Condensation (Reductive Amination) | Aldehyde or Ketone | Secondary Amine | Site-specific, stable linkage. biopharminternational.comnih.gov |
| mPEG-Carbonylimidazolium Chemistry | Amine | Urethane | Stable linkage, mild reaction conditions, alternative to NHS esters. researchgate.netrsc.org |
Strategies to Address Immunological Considerations in Advanced PEG Systems
While PEGylation is a well-established method to reduce the immunogenicity and increase the circulatory half-life of therapeutic molecules, the immune response against PEG itself is a growing concern. nih.govnih.gov The development of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, hypersensitivity reactions. The branched structure of this compound may offer advantages over linear PEGs in shielding epitopes, but strategies to further mitigate immunological responses are an active area of research. researchgate.net
Optimizing PEG Architecture: The molecular weight, density, and architecture of the PEG chains are critical factors. The development of branched PEG derivatives was a key step in creating "second-generation" PEGylation technology, as the complex structure can more effectively mask the therapeutic protein from the immune system compared to linear PEG. researchgate.net Further optimization of the length and number of branches on constructs like this compound could enhance this shielding effect.
Chemical and Biological Approaches:
Masking or Hiding PEG: One strategy involves temporarily hiding the PEG chains until the conjugate reaches its target. This can be achieved by incorporating PEG into larger assemblies like nanoparticles or liposomes, where the PEG is initially shielded.
Alternative Polymers: Research into alternative "stealth" polymers that can replace PEG is ongoing. These include polymers like poly(glycerol), polysarcosine, or poly(2-oxazolines), which may possess lower intrinsic immunogenicity.
Immunosuppressive Strategies: Co-administration of immunosuppressive agents could theoretically dampen the anti-PEG antibody response, although this approach carries its own set of risks and is not widely implemented for this purpose.
The goal is to design next-generation PEG systems and alternative polymers that retain the benefits of PEGylation—such as improved solubility and pharmacokinetics—while minimizing or eliminating the potential for an adverse immune response. nih.govnih.gov
Development of Multi-Functional and Stimuli-Responsive Polymer Systems
A key direction in polymer chemistry is the creation of "smart" materials that can respond to specific environmental triggers. By incorporating stimuli-responsive elements into the structure of branched PEGs like this compound, it is possible to create systems that release a payload or change their properties in response to specific biological cues, such as changes in pH, temperature, or the presence of certain enzymes.
pH-Responsive Systems: The tumor microenvironment is often slightly more acidic than healthy tissue. This pH difference can be exploited by incorporating acid-labile linkers into the PEG conjugate. For example, a drug could be attached to the branched PEG via a hydrazone or acetal (B89532) bond, which is stable at physiological pH (7.4) but cleaves at the lower pH found in tumors or endosomes, leading to site-specific drug release.
Enzyme-Responsive Systems: Many diseases, including cancer and inflammatory conditions, are characterized by the overexpression of specific enzymes like matrix metalloproteinases (MMPs) or cathepsins. eventact.com By incorporating a peptide sequence that is a substrate for one of these enzymes into the linker between the branched PEG and a therapeutic agent, a highly targeted drug delivery system can be designed. The conjugate remains intact and inactive in general circulation but releases the active drug upon cleavage by the target enzyme at the disease site.
Thermo-Responsive Systems: Polymers that exhibit a lower critical solution temperature (LCST) can be designed to be soluble at physiological temperature but aggregate or collapse upon a slight increase in temperature, such as that induced by localized hyperthermia treatment. Conjugates of branched PEGs with thermo-responsive polymers could be used to achieve temperature-triggered drug release.
By combining the favorable properties of the branched PEG architecture with stimuli-responsive linkers or blocks, researchers can develop sophisticated, multi-functional systems for targeted therapy and diagnostics.
Integration with Advanced Fabrication Techniques for Materials Science
The properties of this compound make it a valuable building block for creating advanced materials, particularly hydrogels for tissue engineering and regenerative medicine. Its integration with modern fabrication techniques allows for the precise design of materials with controlled architectures and functionalities.
Hydrogel Formation: The primary amine on the branched PEG can be used as a crosslinking point to form hydrogels. By reacting it with multi-functional crosslinkers (e.g., multi-arm PEG-NHS esters), a stable, biocompatible, and highly hydrated network can be formed. These hydrogels are attractive scaffolds for cell culture and tissue regeneration due to their similarity to the natural extracellular matrix.
Advanced Fabrication:
3D Bioprinting: Branched PEG derivatives can be functionalized with photoreactive groups (e.g., acrylates) to create "bio-inks." These inks can be used in 3D bioprinting to construct complex, cell-laden structures layer-by-layer. The branched architecture can influence the viscosity and crosslinking kinetics of the bio-ink, which are critical parameters for achieving high-resolution prints.
Electrospinning: This technique uses an electric field to draw very fine fibers from a polymer solution. Branched PEGs can be blended with other polymers to create nanofibrous scaffolds. These scaffolds mimic the fibrous nature of the extracellular matrix and can be used in applications like wound healing and tissue engineering.
Micropatterning: Using techniques like photolithography, surfaces can be patterned with branched PEGs to control cell adhesion and growth in specific arrangements. This is valuable for creating cellular arrays for high-throughput screening or for engineering complex tissue structures.
The combination of the unique molecular structure of this compound with these advanced fabrication methods enables the creation of next-generation biomaterials with precisely controlled micro- and macro-scale properties.
Exploration of this compound in Supramolecular Assemblies and Nanocarriers
The amphiphilic nature of conjugates derived from this compound allows them to self-assemble into ordered supramolecular structures, such as micelles and vesicles (polymersomes), in aqueous environments. These nanocarriers are extensively investigated for their potential in drug delivery.
Micelle Formation: When the amino group of the branched PEG is conjugated to a hydrophobic molecule (e.g., a lipid, a hydrophobic drug, or a block copolymer), the resulting amphiphilic conjugate can self-assemble into micelles. These structures have a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic PEG corona. The dense brush of branched PEG chains on the surface provides steric stabilization, prevents aggregation, and shields the carrier from the immune system, prolonging its circulation time.
Polymersomes: If the hydrophobic block is sufficiently large, the amphiphilic conjugates can form vesicles known as polymersomes. These are hollow spheres with an aqueous core and a polymeric membrane. This structure allows for the simultaneous encapsulation of hydrophilic drugs in the core and hydrophobic drugs within the membrane, making them suitable for combination therapies.
Lipid Nanoparticles (LNPs): PEGylated lipids are a critical component of LNPs, which are widely used for the delivery of nucleic acids like mRNA and siRNA. A lipid derivative of this compound could be incorporated into LNP formulations. The branched PEG chains would form a hydrophilic shield on the LNP surface, preventing aggregation and opsonization, thereby controlling the particle size and extending its half-life in circulation.
The defined, branched structure of this specific PEG molecule can influence the size, stability, and drug-loading capacity of these self-assembled nanocarriers, making it a subject of interest for optimizing next-generation drug delivery platforms.
Q & A
Q. What are the key synthetic pathways for Amino-PEG(4)-[PEG(12)-OMe]3, and how do reaction conditions influence product purity and yield?
- Methodological Answer : The synthesis typically involves sequential esterification and aminolysis reactions. For example, PEG derivatives are first activated via esterification with reagents like tosyl chloride (TsCl) under anhydrous conditions, followed by nucleophilic substitution with ammonia to introduce amino groups . Critical variables include reaction time (e.g., 24–48 hours for aminolysis), temperature (ambient vs. elevated), and stoichiometric ratios of PEG to TsCl (ideally 1:2 to minimize unreacted intermediates) . Purity is enhanced via dialysis or size-exclusion chromatography, while yield optimization requires precise pH control during aminolysis.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR to confirm PEG backbone and terminal -OMe/-NH₂ groups) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify molecular weight distribution . Fourier-transform infrared (FTIR) spectroscopy is also critical for detecting characteristic peaks (e.g., 1100 cm⁻¹ for PEG ether linkages, 3300 cm⁻¹ for NH₂ stretches). Cross-referencing with literature spectra from validated sources is essential .
Advanced Research Questions
Q. What experimental strategies mitigate anti-PEG immune responses when using this compound in in vivo drug delivery systems?
- Methodological Answer : Pre-screening animal models or human sera for pre-existing anti-PEG antibodies (α-PEG Abs) is critical. Rodent studies suggest that anti-PEG immunity is T-cell-independent and transient, but human responses may involve memory IgG . To reduce immunogenicity:
- Surface shielding : Increase PEG density or use branched PEG architectures to limit antibody access .
- Dose fractionation : Administer smaller, repeated doses to avoid rapid clearance via the "accelerated blood clearance" phenomenon .
- Functional validation : Use ELISA or surface plasmon resonance (SPR) to quantify α-PEG Abs binding to PEGylated constructs .
Q. How can researchers optimize the conjugation efficiency of this compound with biomolecules (e.g., proteins, nanoparticles)?
- Methodological Answer : Conjugation efficiency depends on PEG chain length, spacer chemistry, and reaction pH. For example:
- Carbodiimide coupling : Use EDC/NHS chemistry to activate carboxyl groups on biomolecules for reaction with the terminal amino group of PEG. Optimize molar ratios (e.g., 10:1 PEG:protein) and reaction time (2–4 hours at 4°C) to minimize hydrolysis .
- Click chemistry : For orthogonal functionalization, employ strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation with compatible PEG derivatives .
- Quality control : Validate conjugation via SDS-PAGE (for proteins) or dynamic light scattering (for nanoparticles) to confirm size shifts .
Q. What analytical approaches resolve contradictions in PEGylation efficiency data across different experimental setups?
- Methodological Answer : Discrepancies often arise from differences in PEGylation density measurement methods. To harmonize
- Quantitative NMR : Compare integration ratios of PEG backbone protons vs. biomolecule signals .
- Fluorescent labeling : Tag PEG with FITC or Cy5 and quantify using fluorescence correlation spectroscopy (FCS) .
- Statistical rigor : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes account for batch-to-batch variability in PEG synthesis .
Critical Research Gaps and Recommendations
- Mechanistic studies : Investigate the role of PEG chain length (e.g., PEG(4) vs. PEG(12)) in modulating immune recognition .
- Standardization : Develop unified protocols for PEGylation efficiency quantification to reduce inter-lab variability .
- Long-term stability : Assess shelf-life under varying storage conditions (-20°C vs. lyophilized) using accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
